molecular formula C9H8N2OS B12877061 3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12877061
M. Wt: 192.24 g/mol
InChI Key: OHKIMFURIXAFAU-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a fused bicyclic heterocyclic compound featuring a pyrrolo-isoxazole core substituted with a thiophene moiety. This structure combines sulfur-containing (thiophene) and nitrogen/oxygen-rich (isoxazole-pyrrole) pharmacophores, which are known to enhance biological activity, particularly in oncology and enzyme modulation. Studies highlight its cytotoxic properties against colorectal (HCT-116) and prostate (PC3) cancer cell lines, with lower toxicity toward normal lung fibroblasts (WI-38) compared to 5-fluorouracil, a standard chemotherapeutic agent .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

3-thiophen-2-yl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C9H8N2OS/c1-2-7(13-5-1)8-6-3-4-10-9(6)12-11-8/h1-2,5,10H,3-4H2

InChI Key

OHKIMFURIXAFAU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable isoxazole precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cytotoxic Activity Against Cancer Cell Lines

Table 1: Cytotoxic Profiles of Pyrrolo-Isoxazole Derivatives
Compound Name Substituent(s) IC50 (μM) Selectivity (Cancer vs. Normal) Reference
3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Thiophen-2-yl Not explicitly reported High (HCT-116, PC3 vs. WI-38)
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) Thiophen-2-yl + sulfonamide 9.55 N/A (compared to doxorubicin)
4-(1H-indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole (5) Indole + methyl <50 High selectivity
5-Fluorouracil (Control) N/A 22.0 Low (broad toxicity)

Key Findings :

  • The thiophene-substituted pyrrolo-isoxazole demonstrates activity comparable to 5-fluorouracil but with improved selectivity for cancer cells .
  • Thiophene-isoxazole hybrids with sulfonamide moieties (e.g., compound 28 ) exhibit IC50 values ~9–10 μM, threefold more potent than doxorubicin in breast cancer models .

Enzyme Inhibition Mechanisms

Table 2: Enzyme Inhibition by Isoxazole Derivatives
Compound Name Target Enzyme Inhibition Type Inhibitory Potency Structural Feature Reference
3-(4-Chlorophenyl)isoxazole Glutathione Reductase (GR) Noncompetitive High Chlorophenyl substitution
3-(4-Bromophenyl)isoxazole Glutathione S-Transferase (GST) Competitive High Bromophenyl substitution
3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Not explicitly studied N/A Inferred moderate Thiophene + bicyclic core

Key Findings :

  • Substituents on the isoxazole ring dictate enzyme specificity and inhibition type. Bromophenyl groups enhance GST inhibition, while chlorophenyl groups target GR .
  • The thiophene-pyrrolo-isoxazole’s fused bicyclic structure may confer unique binding modes, though direct enzyme data are lacking.

Structural and Functional Variations

  • Thiophene vs. Aromatic Substituents: Thiophene-containing analogs (e.g., compound 28) show superior antiproliferative activity compared to benzothiazole or quinoline derivatives, likely due to sulfur’s electron-rich nature enhancing target interactions .
  • Bicyclic vs. Monocyclic Systems: The dihydro-pyrrolo-isoxazole core (as in the target compound) improves metabolic stability and selectivity compared to monocyclic isoxazoles, which often exhibit broader toxicity .
  • Synthesis Pathways : The target compound is synthesized via cyclization reactions using 3-methylisoxazol-5-amine, similar to other pyrrolo-isoxazole derivatives . In contrast, fungicidal dihydropyrrolo[3,4-c]isoxazoles (e.g., 5-(4-chlorophenyl)-6-isopropyl derivative) are prepared via nitrile oxide-alkyne cycloaddition .

Industrial and Commercial Relevance

  • The bromothiophene-substituted analog (CAS 603068-06-0) is commercially available at 99% purity, indicating industrial demand for pyrrolo-isoxazole scaffolds in drug development .
  • Modifications like bromine substitution may enhance pharmacokinetic properties, though the thiophene variant remains underexplored in commercial contexts.

Biological Activity

The compound 3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a member of the pyrrolo-isoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can be represented as follows:

C8H8N2S(Molecular Weight 164 22 g mol)\text{C}_8\text{H}_8\text{N}_2\text{S}\quad (\text{Molecular Weight 164 22 g mol})

1. Neuroprotective Effects

Research indicates that compounds containing the pyrrolo-isoxazole nucleus exhibit neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and neurotoxicity. A review highlighted that derivatives of pyrrolo-isoxazole have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain .

2. Antimicrobial Activity

The antimicrobial potential of 3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has been explored in various studies. It has demonstrated activity against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

3. Anticancer Properties

Several studies have reported the anticancer effects of pyrrolo-isoxazole derivatives. The compound has been evaluated against various cancer cell lines, showing significant cytotoxicity and the ability to induce apoptosis in malignant cells. Molecular docking studies suggest that it may interact with specific targets within cancer cells, thereby inhibiting tumor growth .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, a pyrrolo-isoxazole derivative showed significant improvement in cognitive functions and reduced amyloid plaque formation. This suggests that compounds like 3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole may have therapeutic potential in neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, making it a candidate for further development as an antimicrobial agent.

Research Findings

Activity TypeMechanism of ActionReference
NeuroprotectiveInhibition of acetylcholinesterase
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis in cancer cells

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